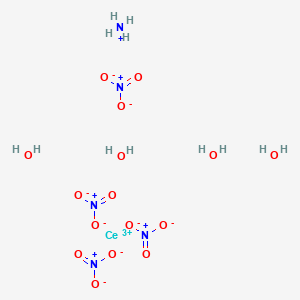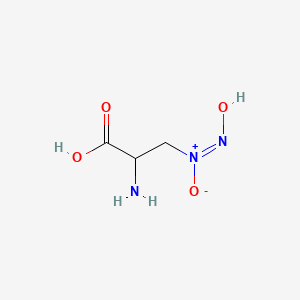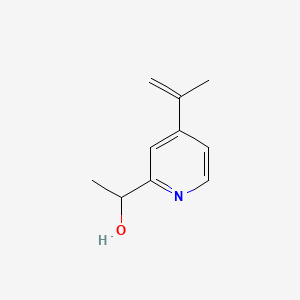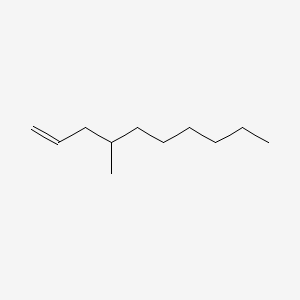
4-Methyl-1-decene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-decene is an organic compound with the molecular formula C11H22. It is a branched alkene, specifically a methylated derivative of 1-decene. This compound is characterized by the presence of a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom in the decene chain. It is a colorless liquid with a relatively low boiling point and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the reaction of 1-decene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Dehydration of 4-methyl-1-decanol: This method involves the dehydration of 4-methyl-1-decanol using a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-decanol or further to 4-methyl-decanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in this compound can be hydrogenated to form 4-methyl-decane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products like 4-methyl-1,2-dichlorodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4-Methyl-1-decanol, 4-methyl-decanoic acid.
Hydrogenation: 4-Methyl-decane.
Halogenation: 4-Methyl-1,2-dichlorodecane.
科学的研究の応用
4-Methyl-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, acids, and halogenated derivatives.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and plasticizers due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of alcohols or acids.
類似化合物との比較
1-Decene: A straight-chain alkene with a similar structure but without the methyl group.
4-Methyl-1-pentene: A shorter chain alkene with a similar branching pattern.
2-Methyl-1-decene: Another methylated decene but with the methyl group attached to the second carbon atom.
Comparison: 4-Methyl-1-decene is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to 1-decene, it has a higher boiling point and different reactivity due to the presence of the methyl group. Compared to 4-Methyl-1-pentene, it has a longer carbon chain, which influences its solubility and applications.
特性
CAS番号 |
13151-29-6 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
4-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChIキー |
IMRKOERSTLKEAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
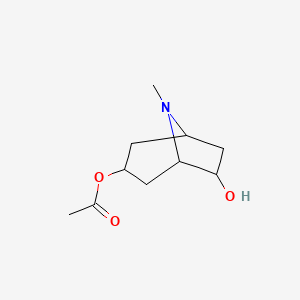
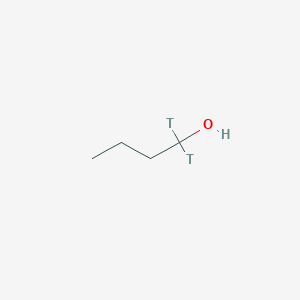
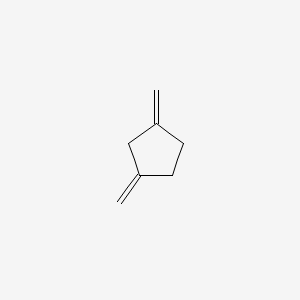
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

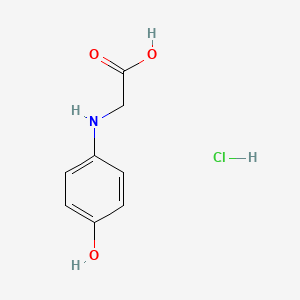
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
